molecular formula C8H15NO B3394367 (S)-3-(Cyclopropylmethyl)morpholine CAS No. 1251751-05-9

(S)-3-(Cyclopropylmethyl)morpholine

Cat. No.: B3394367
CAS No.: 1251751-05-9
M. Wt: 141.21 g/mol
InChI Key: PMRUVUSSJRXOGM-QMMMGPOBSA-N
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Description

(S)-3-(Cyclopropylmethyl)morpholine is a chiral morpholine derivative featuring a cyclopropylmethyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Cyclopropylmethyl)morpholine typically involves the alkylation of morpholine with cyclopropylmethyl halides under basic conditions. One common method includes the use of phase-transfer catalysis to facilitate the alkylation reaction . The reaction can be carried out using a base such as potassium carbonate in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Cyclopropylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted morpholine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-3-(Cyclopropylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing enantioselective synthesis methods and exploring chiral drug design .

Properties

IUPAC Name

(3S)-3-(cyclopropylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(1)5-8-6-10-4-3-9-8/h7-9H,1-6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRUVUSSJRXOGM-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678631
Record name (3S)-3-(Cyclopropylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251751-05-9
Record name (3S)-3-(Cyclopropylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251751-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(Cyclopropylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Cyclopropylmethyl)morpholine
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(S)-3-(Cyclopropylmethyl)morpholine
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(S)-3-(Cyclopropylmethyl)morpholine
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(S)-3-(Cyclopropylmethyl)morpholine

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